molecular formula (C4H9NO)x.(C3H5ClO)y.(C3H4N2)z B1167446 (E,E,E)-2,4,6-Octatriene CAS No. 19703-43-6

(E,E,E)-2,4,6-Octatriene

Cat. No. B1167446
CAS RN: 19703-43-6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E,E)-2,4,6-Octatriene is a natural product found in Angelica gigas with data available.

Scientific Research Applications

Spectroscopic Analysis and Chemical Properties

  • Vibrational analysis of (E,E,E)-2,4,6-octatriene and its derivatives has been conducted to understand spectroscopic effects due to the aldehyde group, chain length, and methyl substitution (Aly et al., 1985).
  • Studies on the kinetics and isotope effects of (E,E,E)-2,4,6-octatriene's thermal rearrangements provide insights into its reaction mechanisms and structural properties in transition states (Baldwin & Reddy, 1987).
  • Time-resolved resonance Raman spectroscopy has been used to explore the excited triplet states of all-trans-2,4,6-octatriene, contributing to our understanding of its electronic states and reactions (Langkilde et al., 1985).

Applications in Organic Synthesis and Catalysis

  • Research into the electrocyclic reactions and stereochemistry of 2,4,6-octatriene derivatives helps in understanding the general principles of triene electrocyclic reactions, relevant for organic synthesis (Marvell et al., 1973).
  • Nickel atom-derived catalysts have been shown to be effective in the linear dimerization and cyclodimerization of 1,3-dienes like 2,4,6-octatriene, indicating its potential in catalysis and polymer synthesis (Bertozzi et al., 1992).

Pheromone Research and Ecological Studies

  • Isomers of 2,4,6-octatriene have been identified as pheromones in certain insect species, such as flea beetles, contributing to the field of entomology and ecological research (Zilkowski et al., 2008).
  • Octatrienes, including 2,4,6-octatriene, have been found to act as attractants in marine brown algae, demonstrating their ecological significance in marine biology (Kajiwara et al., 1980).

Novel Materials and Chemical Structures

  • The study of the reactive states of ions of 2,4,6-octatriene and its derivatives contributes to the field of mass spectrometry and ion chemistry, important for the development of novel materials and analytical techniques (Rennekamp & Hoffman, 1975).

Medicinal Chemistry and Biochemical Research

  • The antibiotic thiolactomycin, structurally related to 2,4,6-octatriene, inhibits fatty acid synthesis in Escherichia coli, highlighting its relevance in medicinal chemistry and antibiotic research (Hayashi et al., 1983).

properties

CAS RN

19703-43-6

Product Name

(E,E,E)-2,4,6-Octatriene

Molecular Formula

(C4H9NO)x.(C3H5ClO)y.(C3H4N2)z

Molecular Weight

0

IUPAC Name

(2E,4E,6E)-octa-2,4,6-triene

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+

SMILES

CC=CC=CC=CC

synonyms

(2E,4E,6Z)-2,4,6-Octatriene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.